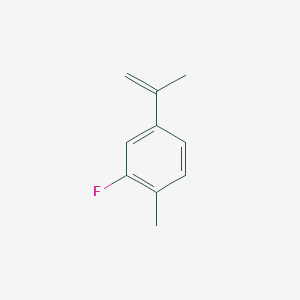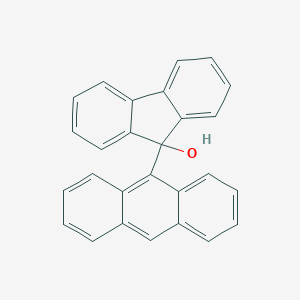![molecular formula C22H19N3O4 B13153317 4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13153317.png)
4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid, also known as BGC 945 or ONX 0801, is a small molecule thymidylate synthase inhibitor. It was discovered at the Institute of Cancer Research in London and is currently licensed by Onyx Pharmaceuticals. This compound is a novel antifolate drug that combines enzymatic inhibition of thymidylate synthase with α-folate receptor-mediated targeting of tumor cells .
Preparation Methods
The synthesis of 4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid involves multiple steps. The synthetic route typically starts with the preparation of the cyclopenta[g]quinazoline core, followed by the introduction of the hydroxymethyl group and the prop-2-ynylamino substituent. The final step involves the coupling of this intermediate with benzoic acid. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the quinazoline ring can be reduced to a hydroxyl group.
Substitution: The prop-2-ynylamino group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a model compound for studying thymidylate synthase inhibition.
Biology: Investigated for its role in inhibiting cell proliferation in cancer cells.
Medicine: Potential therapeutic agent for treating cancers that overexpress the α-folate receptor, such as ovarian and lung cancers.
Industry: May be used in the development of new antifolate drugs with improved efficacy and reduced toxicity
Mechanism of Action
The compound exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. It binds to the active site of the enzyme, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This inhibition leads to a decrease in DNA synthesis and cell proliferation. The compound also targets tumor cells through the α-folate receptor, which is overexpressed in certain cancers, allowing for selective intracellular accumulation and reduced toxicity .
Comparison with Similar Compounds
Similar compounds include plevitrexed and raltitrexed, which are also thymidylate synthase inhibitors. 4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid is unique in its dual mechanism of action, combining enzymatic inhibition with receptor-mediated targeting. This dual action potentially offers greater efficacy and lower toxicity compared to other thymidylate synthase inhibitors .
Properties
Molecular Formula |
C22H19N3O4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid |
InChI |
InChI=1S/C22H19N3O4/c1-2-9-25(15-6-3-13(4-7-15)22(28)29)19-8-5-14-10-18-17(11-16(14)19)21(27)24-20(12-26)23-18/h1,3-4,6-7,10-11,19,26H,5,8-9,12H2,(H,28,29)(H,23,24,27)/t19-/m0/s1 |
InChI Key |
OUEPCZLBCMDVEO-IBGZPJMESA-N |
Isomeric SMILES |
C#CCN([C@H]1CCC2=CC3=C(C=C12)C(=O)NC(=N3)CO)C4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
C#CCN(C1CCC2=CC3=C(C=C12)C(=O)NC(=N3)CO)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, 4-chloro-N-[2-(ethylmethylamino)ethyl]-](/img/structure/B13153238.png)













